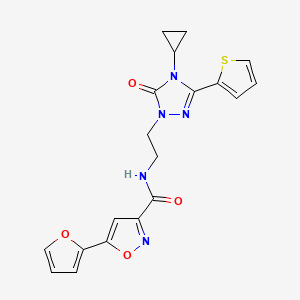
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates a triazole ring and thiophene moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its synthesis and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O3S, with a molecular weight of approximately 421.52 g/mol. The presence of various functional groups enhances its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₃S |
| Molecular Weight | 421.52 g/mol |
| Structural Features | Triazole, Thiophene |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against a variety of bacterial strains. Studies have shown that compounds containing triazole rings often possess antifungal and antibacterial activities. For instance, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Mechanism of Action:
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis due to its structural similarities to known antibiotics.
Anticancer Activity
Recent studies have indicated that this compound also possesses anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent . The triazole and isoxazole rings are particularly noted for their roles in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In one study, the compound was tested against several cancer cell lines including breast cancer (MCF7) and lung cancer (A549). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Synthesis
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydrotriazol)}ethyl)-5-(furan-2-y)isoxazole-3-carboxamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazole Ring: Utilizing cyclization reactions involving thiophene derivatives.
- Introduction of Functional Groups: Electrophilic substitutions to introduce isoxazole and carboxamide functionalities.
- Purification: High-performance liquid chromatography (HPLC) is often employed to ensure purity.
特性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-18(13-11-15(28-22-13)14-3-1-9-27-14)20-7-8-23-19(26)24(12-5-6-12)17(21-23)16-4-2-10-29-16/h1-4,9-12H,5-8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSKWDPCQLDAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














